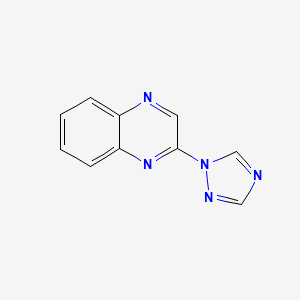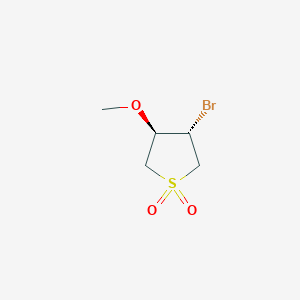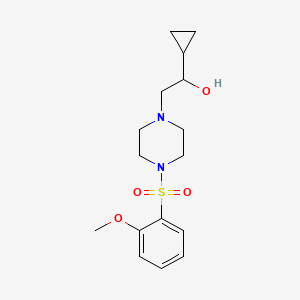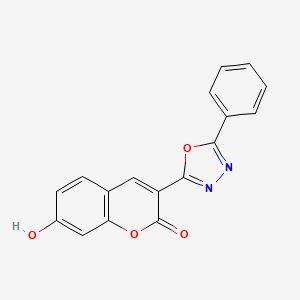
3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin” belongs to a class of compounds known as 1,3,4-oxadiazoles . These compounds are known for their wide range of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties .
Synthesis Analysis
A series of similar compounds, 3-(5-phenyl-1,3,4-oxadiazole-2-yl)-2-(substituted styryl)-quinazoline-4(3H)-ones, were synthesized by reacting 2-methyl-3-(5-phenyl-1,3,4-oxadiazole-2-yl)-quinazoline-4(3H)-one 2 and substituted benzaldehydes in glacial acetic acid .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 2-methyl-3-(5-phenyl-1,3,4-oxadiazole-2-yl)-quinazoline-4(3H)-one 2 was obtained by refluxing 2-methylbenzoxazin-4(3H)-one with the 2-amino-5-phenyl-1,3,4-oxadiazole 1 .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Researchers have synthesized and assessed the antimicrobial activities of novel coumarins featuring 1,2,4-oxadiazole, demonstrating their effectiveness against a range of bacterial and fungal strains. The creation of coumarin-incorporated 1,3,4-oxadiazole derivatives and their evaluation against specific microbial strains have shown significant antimicrobial properties, suggesting these compounds could serve as potential antimicrobial agents (Krishna et al., 2015); (Bhat et al., 2013).
Antioxidant Properties
Several studies have focused on the synthesis of coumarin derivatives for their antioxidant activity. For example, coumarin tethered 1,3,4-oxadiazole analogues have been synthesized and shown to possess significant radical scavenging activities, indicating their potential as antioxidant agents (Basappa et al., 2021).
Anticancer Applications
The synthesis of 4-hydroxycoumarin-based triazoles/oxadiazoles has been reported, with these compounds being evaluated as novel anticancer agents. The in vitro studies demonstrated their potent activity against various cancer cell lines, highlighting the susceptibility of HepG2 cells in particular (Hashemi et al., 2022).
Anti-Inflammatory and Analgesic Effects
Compounds derived from 1,3,4-oxadiazole and coumarin have been studied for their potential anti-inflammatory and analgesic effects. The synthesis of these derivatives and their pharmacological evaluation indicate promising results for their use in treating inflammation and pain (Khan et al., 2003).
Inhibition of DNA Oxidation
Coumarin-oxadiazole-appended phenols have been synthesized and studied for their ability to inhibit DNA oxidation and scavenge radicals. The presence of hydroxyl groups in these compounds enhances their antioxidant effectiveness, showing potential for preventing oxidative stress-related damage (Gong et al., 2015).
Fluorescence and Spectroscopic Applications
New fluorescent dyes based on tetracyclic pyrazolo[3,4-b]pyridine-coumarin chromophores have been developed, displaying high fluorescence quantum yields and good stability. These compounds are suitable for applications in living cell imaging, showcasing their utility in biochemical and medical research (Chen et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, COX-1 and COX-2, by binding to their active sites, thereby inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid . Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. Therefore, the inhibition of this pathway can lead to anti-inflammatory effects .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
properties
IUPAC Name |
7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4/c20-12-7-6-11-8-13(17(21)22-14(11)9-12)16-19-18-15(23-16)10-4-2-1-3-5-10/h1-9,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHGYHHOVUKFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C(C=C4)O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

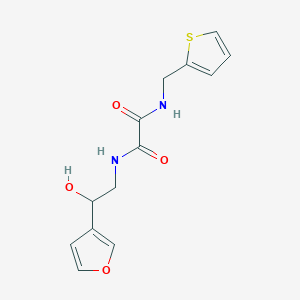


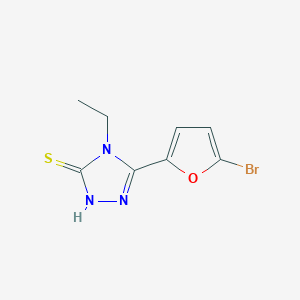

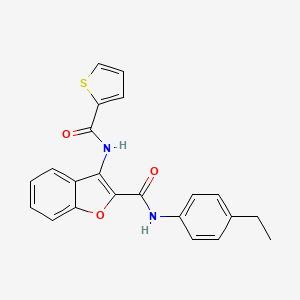
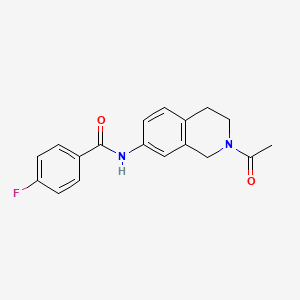
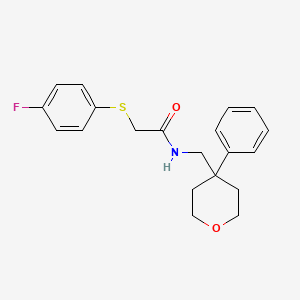

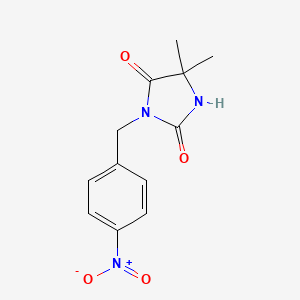
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2458252.png)
